molecular formula C16H9Cl2N3O B2936551 2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(2,5-dichlorophenyl)-3-oxopropanenitrile CAS No. 476282-51-6

2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(2,5-dichlorophenyl)-3-oxopropanenitrile

Cat. No.: B2936551
CAS No.: 476282-51-6
M. Wt: 330.17
InChI Key: HIKUNCGMGMDKHO-UHFFFAOYSA-N
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Description

2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(2,5-dichlorophenyl)-3-oxopropanenitrile is a synthetic organic compound with intriguing chemical properties. It contains a benzimidazole core, which is a fundamental structure in various biologically active molecules, making it a compound of interest in multiple fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

This compound can be synthesized through several methods, commonly involving the condensation of appropriate benzimidazole derivatives with dichlorophenyl-containing acyl cyanides. Specific synthetic routes may vary, but typically involve:

  • Base-catalyzed condensation reactions.

  • Solvent systems such as dimethylformamide (DMF) or dichloromethane (DCM).

  • Controlled temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

In industrial settings, the production might scale up using continuous flow systems and automation for precise control of reaction conditions, ensuring high yield and purity. Solvent recycling and optimization of reaction times and temperatures are critical for cost-effective and environmentally sustainable production.

Chemical Reactions Analysis

Types of Reactions

2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(2,5-dichlorophenyl)-3-oxopropanenitrile undergoes several types of reactions:

  • Oxidation: Can lead to the formation of benzimidazole-derived quinones.

  • Reduction: Can produce more saturated derivatives of the benzimidazole ring.

  • Substitution: Occurs particularly on the dichlorophenyl group, which can be replaced under appropriate conditions.

Common Reagents and Conditions

  • Oxidation: Reagents like hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

  • Reduction: Reagents such as sodium borohydride (NaBH₄) and catalytic hydrogenation.

  • Substitution: Conditions involving halogen exchange reagents like lithium halides.

Major Products

Major products from these reactions include modified benzimidazole derivatives with varied functionalities, often designed for specific applications in pharmaceuticals or materials science.

Scientific Research Applications

Chemistry

In chemistry, this compound is a versatile building block for synthesizing more complex molecules, particularly those with potential biological activity.

Biology

In biology, it serves as a ligand in metal coordination complexes, impacting enzyme activity studies.

Medicine

Industry

In industry, it can be used in material sciences for developing new polymers and organic electronic materials due to its stable and tunable electronic properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-benzimidazol-2-yl)-3-phenyl-3-oxopropanenitrile

  • 2-(1H-benzimidazol-2-ylidene)-3-(4-chlorophenyl)-3-oxopropanenitrile

Uniqueness

What sets 2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(2,5-dichlorophenyl)-3-oxopropanenitrile apart is the dichlorophenyl group which contributes to its enhanced electronic properties and specific interactions with biological targets. This makes it a compound of interest for more precise scientific and industrial applications compared to its analogs.

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Properties

CAS No.

476282-51-6

Molecular Formula

C16H9Cl2N3O

Molecular Weight

330.17

IUPAC Name

(Z)-2-(1H-benzimidazol-2-yl)-3-(2,5-dichlorophenyl)-3-hydroxyprop-2-enenitrile

InChI

InChI=1S/C16H9Cl2N3O/c17-9-5-6-12(18)10(7-9)15(22)11(8-19)16-20-13-3-1-2-4-14(13)21-16/h1-7,22H,(H,20,21)/b15-11-

InChI Key

HIKUNCGMGMDKHO-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)NC(=N2)C(=C(C3=C(C=CC(=C3)Cl)Cl)O)C#N

solubility

not available

Origin of Product

United States

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